Felypressin Acetate
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Overview
Description
Felypressin Acetate is a synthetic nonapeptide analog of lypressin or vasopressin. It is composed of cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide residues in sequence, with a disulfide bridge joining the two cysteine residues. This compound is primarily used as a vasoconstrictor in local anesthetic injections for dental procedures and as a hemostatic agent .
Mechanism of Action
Target of Action
Felypressin Acetate primarily targets the Vasopressin V1a receptor . This receptor is found in various sites around the body, including the central nervous system, liver, anterior pituitary, muscle (both vascular and non-vascular smooth muscle), and platelets .
Mode of Action
This compound interacts with its target by binding to the Vasopressin V1a receptor . This binding causes contraction of the smooth muscle in the vascular bed, especially capillaries, small arterioles, and venules .
Pharmacokinetics
Its use in local anaesthetic injections for dental use suggests it has suitable bioavailability for this application .
Result of Action
The binding of this compound to the Vasopressin V1a receptor results in the contraction of smooth muscle in the vascular bed . This vasoconstrictor activity is greater than its antidiuretic action . It is used primarily as a hemostatic, helping to control bleeding during dental procedures .
Biochemical Analysis
Biochemical Properties
Felypressin Acetate plays a significant role in biochemical reactions. It interacts with the vasopressin 1 receptor, causing contraction of the smooth muscle in the vascular bed, especially capillaries, small arterioles, and venules .
Cellular Effects
This compound influences cell function by causing contraction of the smooth muscle cells in the vascular bed
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the vasopressin 1 receptor . This binding interaction leads to the contraction of smooth muscle cells in the vascular bed .
Temporal Effects in Laboratory Settings
It is known that this compound is used in dental procedures, suggesting that it has a rapid onset of action .
Metabolic Pathways
It is known that this compound interacts with the vasopressin 1 receptor
Preparation Methods
Synthetic Routes and Reaction Conditions
Felypressin Acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The disulfide bridge between the cysteine residues is formed through oxidation reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, large-scale purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Felypressin Acetate undergoes various chemical reactions, including:
Oxidation: Formation of the disulfide bridge between cysteine residues.
Reduction: Breaking of the disulfide bridge to yield free thiol groups.
Substitution: Modifications of side chains to alter the peptide’s properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Various protecting groups and deprotecting agents used during SPPS
Major Products Formed
The major product formed from these reactions is the fully synthesized and correctly folded this compound with the desired biological activity .
Scientific Research Applications
Felypressin Acetate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Vasopressin: A naturally occurring hormone with both vasoconstrictor and antidiuretic effects.
Lypressin: Another synthetic analog of vasopressin with similar vasoconstrictor properties.
Terlipressin: A synthetic analog used in the treatment of esophageal varices
Uniqueness
Felypressin Acetate is unique due to its selective vasoconstrictor activity with minimal antidiuretic effects. This makes it particularly useful in dental procedures where localized vasoconstriction is desired without systemic effects .
Biological Activity
Felypressin acetate is a synthetic analog of vasopressin (AVP) and is primarily recognized for its vasoconstrictive properties, making it a valuable agent in medical and dental procedures. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, cellular effects, and relevant clinical studies.
This compound predominantly acts as an agonist for the vasopressin V1a receptor . Upon binding to this receptor, it initiates a cascade of intracellular events that lead to the contraction of vascular smooth muscle, particularly in capillaries, small arterioles, and venules. This action results in vasoconstriction, which is beneficial during local anesthesia to prolong the effect of anesthetics and minimize bleeding during surgical procedures .
Pharmacokinetics
Felypressin exhibits favorable pharmacokinetic properties when used in local anesthetic formulations. Its bioavailability allows for effective use in dental anesthesia, where it is often combined with lidocaine or prilocaine. The onset of action is rapid, making it suitable for immediate clinical applications .
Cellular Effects
The interaction of felypressin with the V1a receptor leads to significant cellular effects:
- Vasoconstriction : Contraction of smooth muscle cells in blood vessels.
- Increased Blood Pressure : Felypressin can elevate systolic blood pressure during dental procedures without significantly affecting heart rate .
- Reduced Blood Flow : Studies have shown that felypressin reduces pulpal blood flow (PBF) and oxygen tension (PpulpO2) following injection, indicating its effectiveness as a vasoconstrictor .
Case Studies and Clinical Applications
-
Dental Procedures : A study involving Japanese White rabbits demonstrated that felypressin significantly decreased PBF compared to saline controls. The reduction in PBF was more pronounced than that caused by epinephrine, suggesting a different profile in terms of vasoconstrictive potency and duration .
Vasoconstrictor PBF Reduction (%) PpulpO2 Reduction (%) Felypressin 80 Significant decrease Epinephrine 70 Significant decrease Saline Minimal No significant change - Cardiovascular Effects : Research indicates that felypressin induces cardiovascular responses similar to AVP but with fewer side effects. High doses can enhance arterial pressure while maintaining a lower risk of adverse cardiovascular events compared to epinephrine .
- Comparative Studies : In studies comparing felypressin with epinephrine in local anesthetic solutions, felypressin was found to cause less pronounced decreases in PBF and PpulpO2, highlighting its potential advantages in clinical settings where minimizing cardiovascular stress is critical .
Properties
IUPAC Name |
acetic acid;N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N13O11S2.C2H4O2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34;1-2(3)4/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68);1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONQCMCHGLZABI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H69N13O13S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1100.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.